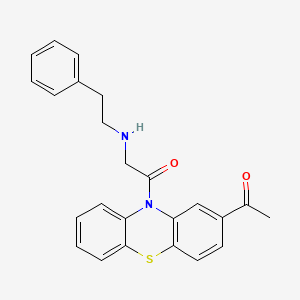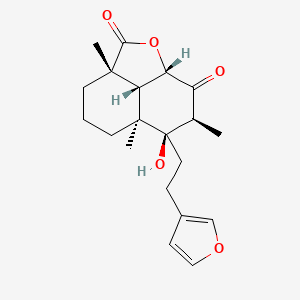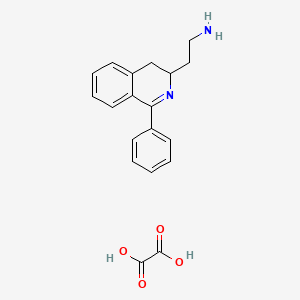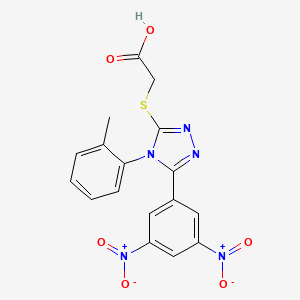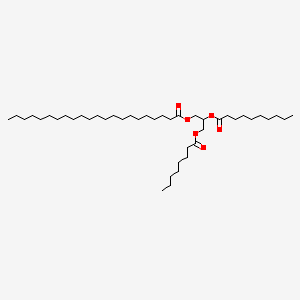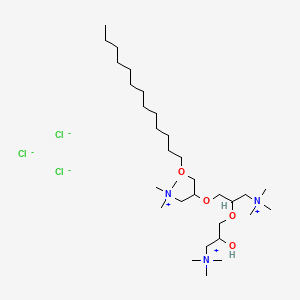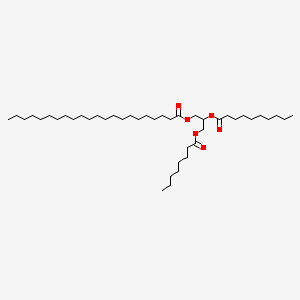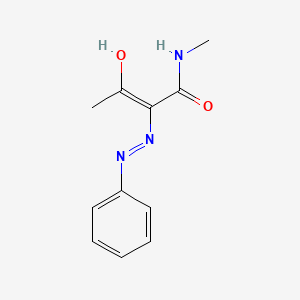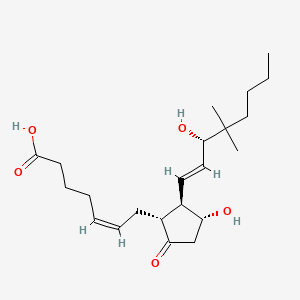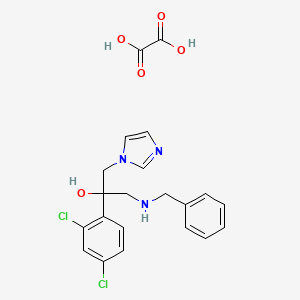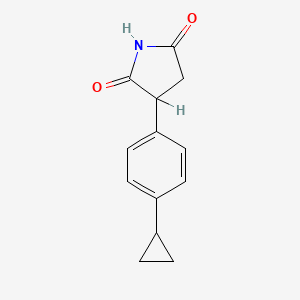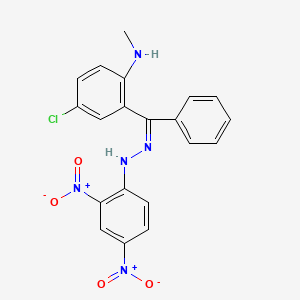
(5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a methylamino group, and a dinitrophenyl hydrazone moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-(methylamino)phenyl)phenylmethanone. This intermediate can be synthesized through a methylation reaction at temperatures ranging from 80 to 90°C . The next step involves the reaction of this intermediate with 2,4-dinitrophenylhydrazine under acidic conditions to form the final hydrazone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-phenylacetamide: This compound shares the chloro-substituted phenyl ring but differs in the presence of a hydroxy group instead of a methylamino group.
2-Methylamino-5-chlorobenzophenone: Similar in structure but lacks the dinitrophenyl hydrazone moiety.
Uniqueness
The uniqueness of (5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
103022-91-9 |
|---|---|
Molecular Formula |
C20H16ClN5O4 |
Molecular Weight |
425.8 g/mol |
IUPAC Name |
N-[(Z)-[[5-chloro-2-(methylamino)phenyl]-phenylmethylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C20H16ClN5O4/c1-22-17-9-7-14(21)11-16(17)20(13-5-3-2-4-6-13)24-23-18-10-8-15(25(27)28)12-19(18)26(29)30/h2-12,22-23H,1H3/b24-20- |
InChI Key |
LPZUPIBKXKHVTQ-GFMRDNFCSA-N |
Isomeric SMILES |
CNC1=C(C=C(C=C1)Cl)/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3 |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


